molecular formula C15H13N3O2S B1677036 2-Amino-N-quinolin-8-yl-benzenesulfonamide CAS No. 16082-64-7

2-Amino-N-quinolin-8-yl-benzenesulfonamide

Cat. No. B1677036
CAS RN: 16082-64-7
M. Wt: 299.3 g/mol
InChI Key: NIOOKXAMJQVDGB-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

Tin (II) chloride dihydrate (4.11 g, 18.2 mmol) was added to a solution of 2-nitro-N-quinolin-8-yl-benzenesulfonamide (Example Compound 6) (2.0 g, 6.07 mmol) in EtOH (50 ml) and the mixture was heated under reflux for 2 h. After cooling, the mixture was concentrated in vacuo. The crude residue was dissolved in EtOAc (40 ml) and cooled in an ice bath, the mixture was basified with aqueous ammonia. The resulting white precipitate was collected by filtration, washed with EtOAc and discarded. The organic combined organic filtrates were washed with brine, dried (Na2SO4) and concentrated in vacuo to give the title compound (1.82 g, 53%).
Quantity
4.11 g
Type
reactant
Reaction Step One
Name
2-nitro-N-quinolin-8-yl-benzenesulfonamide
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15]([NH:18][C:19]1[CH:20]=[CH:21][CH:22]=[C:23]2[C:28]=1[N:27]=[CH:26][CH:25]=[CH:24]2)(=[O:17])=[O:16])([O-])=O>CCO>[NH2:6][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15]([NH:18][C:19]1[CH:20]=[CH:21][CH:22]=[C:23]2[C:28]=1[N:27]=[CH:26][CH:25]=[CH:24]2)(=[O:17])=[O:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.11 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Two
Name
2-nitro-N-quinolin-8-yl-benzenesulfonamide
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC=1C=CC=C2C=CC=NC12
Step Three
Name
Compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC=1C=CC=C2C=CC=NC12
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in EtOAc (40 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
The organic combined organic filtrates were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.